
4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of 4-(Propan-2-yl)cyclohexanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Propan-2-yl)cyclohexanol+SOCl2→4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Applications De Recherche Scientifique
4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biological Studies: In the preparation of sulfonamide-based inhibitors for enzyme studies.
Material Science: In the modification of polymers and the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Propan-2-yl)benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(Propan-2-yl)cyclohexane-1-sulfonic acid: The oxidized form of the sulfonyl chloride.
4-(Propan-2-yl)cyclohexane-1-sulfonamide: The product of the reaction with an amine.
Uniqueness
4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C9H17ClO2S |
|---|---|
Poids moléculaire |
224.75 g/mol |
Nom IUPAC |
4-propan-2-ylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h7-9H,3-6H2,1-2H3 |
Clé InChI |
INBQFYGUEBBRRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239154.png)


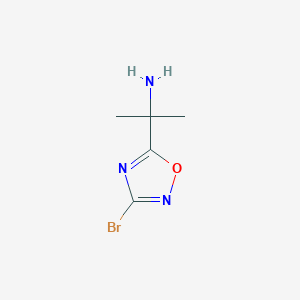
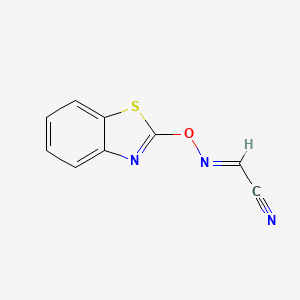
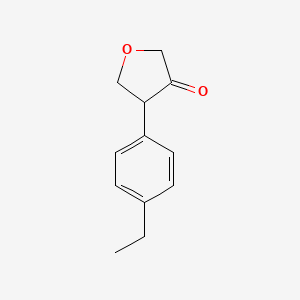

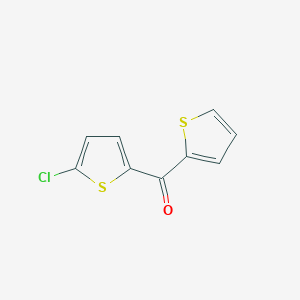
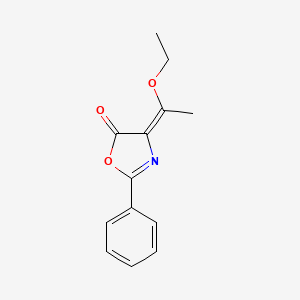
![3-[1-(2-Chloro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239215.png)
![3-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13239216.png)
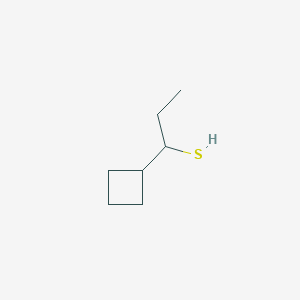
![Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13239230.png)

